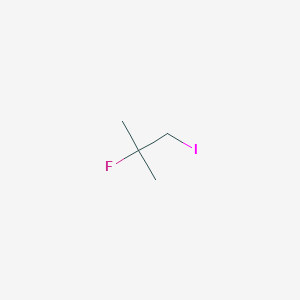

2-Fluoro-1-iodo-2-methylpropane

Description

Significance of Polyhalogenated Branched Alkanes as Synthetic Intermediates and Probes

Polyhalogenated alkanes, which contain two or more halogen atoms, are highly valuable in chemical synthesis. ncert.nic.in Their utility stems from the ability of halogen atoms to serve as leaving groups in nucleophilic substitution reactions or to direct other chemical transformations. When different halogens are present in the same molecule, their distinct reactivity—governed by the strength of the carbon-halogen bond—allows for selective, stepwise chemical modifications. This makes them powerful and versatile synthetic intermediates. ncert.nic.inresearchgate.net

Branched alkanes, particularly those with quaternary carbon centers, are important structural motifs in many natural products and pharmaceutical compounds. The synthesis of these structures can be challenging due to steric hindrance. nih.gov Polyhalogenated branched alkanes like 2-fluoro-1-iodo-2-methylpropane serve as key starting materials for introducing complex functionality onto these sterically congested frameworks. Furthermore, the presence of specific isotopes, such as fluorine-19, makes these molecules useful as probes in biomedical imaging techniques like ¹⁹F Magnetic Resonance Imaging (MRI). numberanalytics.com

Unique Reactivity Challenges Associated with Gemini-Fluoroiodine Substitution on a Branched Alkane Framework

The structure of 2-fluoro-1-iodo-2-methylpropane presents a unique set of reactivity challenges. The molecule features a tertiary carbon atom bonded to two methyl groups, a fluorine atom, and an iodomethyl (-CH₂I) group. The primary site of reactivity is the carbon-iodine bond, which is significantly weaker and longer than the carbon-fluorine bond. ncert.nic.in

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Length (pm) | Bond Enthalpy (kJ/mol) |

|---|---|---|

| C-F | 139 | 452 |

| C-Cl | 177 | 351 |

| C-Br | 193 | 293 |

| C-I | 214 | 234 |

Data sourced from general chemistry principles. ncert.nic.in

The primary challenge arises from the high propensity of tertiary halides to undergo nucleophilic substitution via an Sₙ1 mechanism. ncert.nic.in The departure of the iodide ion, an excellent leaving group, would generate a stable tertiary carbocation. The presence of the highly electronegative fluorine atom on the adjacent carbon would influence the stability and subsequent reactions of this carbocation intermediate. Controlling the reaction to favor substitution over elimination, and preventing undesired rearrangements, is a significant synthetic hurdle. The bulky methyl groups also create steric hindrance, which can inhibit the approach of nucleophiles, further complicating its reaction profile. ncert.nic.in

Overview of Existing Research Trajectories for Fluorinated and Iodinated Alkanes in Synthesis and Mechanistic Studies

Research into fluorinated and iodinated alkanes is a vibrant area of organic chemistry, driven by their unique properties and applications. numberanalytics.com

Fluorination Methods: The introduction of fluorine into organic molecules is of great interest due to its ability to alter properties like metabolic stability and bioavailability. scripps.edu Key research trajectories include:

Electrophilic Fluorination: The use of reagents like Selectfluor (F-TEDA-BF₄) allows for the addition of a fluorine cation equivalent to electron-rich centers. numberanalytics.com

Nucleophilic Fluorination: This involves displacing a leaving group with a fluoride (B91410) anion (e.g., from KF or CsF). The effectiveness of this method is often enhanced by using crown ethers or specialized solvents.

Deoxofluorination: Reagents such as DAST (diethylaminosulfur trifluoride) and its analogues replace hydroxyl groups with fluorine. organic-chemistry.org

Iodination and Iodofluorination: Iodinated compounds are common intermediates due to the high reactivity of the C-I bond. ncert.nic.in

Iodofluorination of Alkenes: A significant route for preparing vicinal iodo-fluoro compounds involves the simultaneous addition of iodine and fluorine across a double bond. This can be achieved using a combination of an iodine source and a fluoride source, such as an HF-pyridine complex, often in the presence of an oxidant. organic-chemistry.org

Finkelstein Reaction: This classic method involves the exchange of another halogen (like chlorine or bromine) for iodine using an iodide salt such as sodium iodide.

These compounds are frequently used in mechanistic studies to understand reaction pathways, leaving group abilities, and the influence of sterics and electronics on reaction outcomes. cbseacademic.nic.in

Research Gaps and Future Directions in the Academic Investigation of 2-Fluoro-1-iodo-2-methylpropane

Despite the general understanding of halogenated alkanes, specific research on 2-fluoro-1-iodo-2-methylpropane is not extensively documented in publicly available literature, indicating a significant research gap. Future investigations could be highly valuable and might focus on several key areas:

Controlled Nucleophilic Substitution: A systematic study of its reactions with a wide range of nucleophiles is needed. This would help to map out the conditions under which substitution at the primary carbon (displacing iodide) occurs cleanly, without side reactions involving the tertiary fluoride center.

Mechanistic Elucidation: Detailed kinetic and computational studies could clarify the precise mechanism of its reactions. researchgate.net For instance, does the neighboring fluorine atom participate in the substitution reaction, and how does it affect the rate and stereochemical outcome?

Application as a Synthetic Building Block: There is significant potential to use 2-fluoro-1-iodo-2-methylpropane as a precursor for novel fluorinated molecules. It could serve as a unique building block for introducing the fluorinated neopentyl moiety into larger, more complex structures, which could have applications in materials science or as pharmaceutical scaffolds.

Radiolabeling Potential: Given the importance of fluorine-18 (B77423) in Positron Emission Tomography (PET), developing methods to synthesize the ¹⁸F-labeled version of this compound could open doors to new diagnostic imaging agents.

Physicochemical Properties of 2-Fluoro-1-iodo-2-methylpropane

| Property | Value |

| IUPAC Name | 2-fluoro-1-iodo-2-methylpropane |

| CAS Number | 19869-79-5 |

| Molecular Formula | C₄H₈FI |

| Molecular Weight | 202.01 g/mol |

| SMILES | CC(C)(F)CI |

| Data sourced from PubChem. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-iodo-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FI/c1-4(2,5)3-6/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPODJANGKJLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CI)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Fluoro 1 Iodo 2 Methylpropane

Direct Halogenation Strategies: Feasibility and Limitations

Direct halogenation of an alkane precursor, such as isobutane (B21531) (2-methylpropane), to produce 2-fluoro-1-iodo-2-methylpropane in a single step is synthetically impractical. This is due to the fundamental reactivity patterns of the halogens and the nature of free-radical reactions on branched alkanes.

Direct fluorination of alkanes using elemental fluorine (F₂) is an extremely exothermic and violent reaction that is difficult to control. quora.comyoutube.comlibretexts.org The high reactivity of fluorine radicals leads to a lack of selectivity, resulting in a mixture of polyfluorinated products and cleavage of carbon-carbon bonds. youtube.combyjus.com

The reactivity of halogens in free-radical halogenation follows the order F₂ > Cl₂ > Br₂ > I₂. quora.comlibretexts.orgquora.comwikipedia.org While chlorination of isobutane shows a preference for the substitution of the tertiary hydrogen, the extreme reactivity of fluorine makes such selectivity nearly impossible to achieve. masterorganicchemistry.com The reaction is often explosive and not a practical laboratory procedure. quora.comyoutube.com To tame the reactivity of fluorine, specialized and less reactive fluorinating agents are required, moving away from a simple direct fluorination approach. nsf.govwikipedia.orgnih.gov

Table 1: Relative Reactivity of Halogens in Free-Radical Halogenation

| Halogen | Relative Reactivity | Reaction Characteristics |

| Fluorine (F₂) | 10⁸ | Explosive and difficult to control |

| Chlorine (Cl₂) | 1 | Moderate to fast reaction |

| Bromine (Br₂) | 7 x 10⁻¹¹ | Slow, requires UV irradiation |

| Iodine (I₂) | 2 x 10⁻²² | Very slow and reversible |

This table illustrates the vast differences in reactivity among the halogens, highlighting the extreme nature of fluorine.

The direct iodination of alkanes is a thermodynamically unfavorable and reversible process. tardigrade.inquora.comdoubtnut.com A significant issue is that the hydrogen iodide (HI) produced as a byproduct is a strong reducing agent that converts the alkyl iodide back into the alkane, shifting the equilibrium to the reactant side. quora.comtardigrade.inbrainly.in

To drive the reaction forward, it is necessary to carry out the iodination in the presence of an oxidizing agent, such as nitric acid (HNO₃), iodic acid (HIO₃), or mercuric oxide (HgO), which removes the HI as it is formed. quora.comquora.comquora.com Furthermore, the iodination reaction is very slow. quora.com Studies on the thermal iodination of isobutane have shown that even at elevated temperatures (230-345°C), the reaction reaches an equilibrium and is subject to inhibition. rsc.org These factors make direct iodination an inefficient and problematic route for the synthesis of iodoalkanes.

Multi-Step Synthetic Routes from Readily Available Precursors

Given the significant limitations of direct halogenation, multi-step synthetic sequences starting from more functionalized and readily available precursors are the preferred methods for preparing 2-fluoro-1-iodo-2-methylpropane. These routes allow for the controlled and sequential introduction of the fluorine and iodine atoms.

The Finkelstein reaction is a classic method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides. sarthaks.combyjus.com This reaction typically involves treating the alkyl halide with a solution of sodium iodide (NaI) in dry acetone. iitk.ac.inunacademy.com The reaction proceeds via an Sₙ2 mechanism and is driven to completion by the precipitation of the insoluble sodium chloride or sodium bromide in acetone, in accordance with Le Châtelier's Principle. byjus.comwikipedia.orgncert.nic.in

However, the Finkelstein reaction is most effective for primary halides and is significantly slower for secondary halides. byjus.comwikipedia.org Tertiary alkyl halides are generally unreactive under Sₙ2 conditions. wikipedia.org In the context of synthesizing 2-fluoro-1-iodo-2-methylpropane, a potential precursor would be 1-bromo-2-fluoro-2-methylpropane (B125078) or 1-chloro-2-fluoro-2-methylpropane (B13615578). The carbon bearing the leaving group is primary, but it is a neopentyl-type system, which is known to be very sterically hindered and thus reacts extremely slowly in Sₙ2 reactions. While some tertiary halides can undergo Finkelstein-type reactions via an Sₙ1 mechanism, this would not be applicable for a primary halide. ncert.nic.invedantu.com Therefore, forcing conditions, such as higher temperatures and longer reaction times, may be necessary to achieve the desired transformation.

Table 2: Overview of the Finkelstein Reaction

| Feature | Description |

| Reaction Type | Sₙ2 Nucleophilic Substitution |

| Reactants | Alkyl chloride or bromide, Sodium iodide |

| Solvent | Dry Acetone |

| Driving Force | Precipitation of NaCl or NaBr |

| Reactivity Order | Primary > Secondary >> Tertiary (unreactive) |

The introduction of the fluorine atom can be accomplished through nucleophilic fluorination, where a leaving group is displaced by a fluoride (B91410) ion. This approach is often challenging due to the low nucleophilicity and high basicity of fluoride ions in many solvents. However, the development of specialized fluorinating agents has made these transformations more feasible.

Common reagents for nucleophilic fluorination include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org The reactivity of these reagents is highly dependent on the solvent, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) being preferred. wikipedia.orgnumberanalytics.com For the synthesis of a tertiary fluoride like the one in 2-fluoro-1-iodo-2-methylpropane, a precursor such as 1-iodo-2-methylpropan-2-ol (B2416784) would be required. The tertiary alcohol would first need to be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by a fluoride ion. Alternatively, reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can directly convert a tertiary alcohol to a tertiary fluoride, although these reactions can be complicated by elimination side reactions.

Table 3: Selected Nucleophilic Fluorinating Agents

| Reagent | Common Abbreviation | Typical Use |

| Potassium Fluoride | KF | Used with phase-transfer catalysts |

| Cesium Fluoride | CsF | More reactive than KF |

| Tetrabutylammonium fluoride | TBAF | Soluble in organic solvents, highly reactive |

| Diethylaminosulfur trifluoride | DAST | Conversion of alcohols to alkyl fluorides |

A logical synthetic strategy for 2-fluoro-1-iodo-2-methylpropane would involve starting with a readily available precursor such as isobutylene (B52900) oxide (1,2-epoxy-2-methylpropane) or 2-methyl-2-propen-1-ol.

Route A: Starting from Isobutylene Oxide

Ring-opening of the epoxide: Isobutylene oxide can be ring-opened with a fluoride source, such as KHF₂ or TBAF, to yield 2-fluoro-2-methyl-1-propanol. The nucleophilic attack would preferentially occur at the more substituted carbon.

Conversion of the primary alcohol to an iodide: The resulting primary alcohol can then be converted to the target iodide. This can be achieved using various methods, such as the Appel reaction (using triphenylphosphine, iodine, and imidazole) or by converting the alcohol to a tosylate or mesylate followed by a Finkelstein reaction with NaI.

Route B: Starting from 2-methyl-2-propen-1-ol

Iodination of the alkene: The double bond can be subjected to an iodination reaction. For instance, treatment with N-iodosuccinimide (NIS) and a nucleophile could be explored. A more direct approach would be hydroiodination, but this would likely lead to the formation of 2-iodo-2-methylpropane (B1582146) due to the formation of the more stable tertiary carbocation. A more controlled method would be necessary to install the iodine at the primary position.

Fluorination of the tertiary alcohol: If a precursor like 1-iodo-2-methyl-2-propanol could be formed, the tertiary alcohol could then be fluorinated using a reagent like DAST.

The choice of route would depend on the availability of starting materials, and the desired control over regioselectivity and stereochemistry. The multi-step approaches, while more complex, offer the necessary control to synthesize the target molecule, 2-fluoro-1-iodo-2-methylpropane, which is inaccessible through direct halogenation methods.

Advanced Radiosynthesis and Isotopic Labeling Techniques

Strategies for Carbon-11 (B1219553) Incorporation in Branched Alkyl Halides

The incorporation of Carbon-11 into branched alkyl halides typically involves the synthesis of a ¹¹C-labeled synthon which is then used in subsequent chemical transformations. A common strategy begins with the production of [¹¹C]carbon dioxide or [¹¹C]methane in a cyclotron. researchgate.net These primary precursors are then converted into more reactive labeling agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate.

For a branched structure, a common approach is to create a carbon-carbon bond using a ¹¹C-labeled organometallic reagent. For the analogous compound, 1-iodo-2-[¹¹C]methylpropane, the synthesis starts with the production of [¹¹C]methyl iodide. This is then reacted with a suitable precursor to form the branched carbon skeleton. For example, [¹¹C]methyl magnesium bromide could be generated and reacted with an appropriate aldehyde or ketone, followed by reduction and iodination to yield the final product.

A study on the synthesis of 1-iodo-2-[¹¹C]methylpropane demonstrated its successful production with a radiochemical yield of 25 ± 7%. nih.gov This synthesis likely involves the conversion of a primary alcohol, 2-methyl-1-[¹¹C]propanol, into the corresponding iodide. This showcases a viable strategy for incorporating ¹¹C into a branched alkyl iodide structure.

Development of Precursors for Positron Emission Tomography (PET) Tracer Synthesis

The development of PET tracers requires readily available and efficiently labeled synthons. nih.gov Branched alkyl halides like 1-iodo-2-[¹¹C]methylpropane have been investigated as alkylating agents for the synthesis of more complex PET tracers. nih.gov These synthons can be used to introduce the ¹¹C-labeled isobutyl group onto various nucleophiles, such as thiols, phenols, and carbanions.

In a proof-of-concept study, 1-iodo-2-[¹¹C]methylpropane was successfully coupled with thiophenol, phenol, and phenylmagnesium bromide. nih.gov The radiochemical conversion rates varied depending on the nucleophile, as detailed in the table below.

| Nucleophile | Radiochemical Conversion (%) |

|---|---|

| Thiophenol | 83 |

| Phenol | 40 |

| Phenylmagnesium Bromide | 60 |

Data sourced from studies on the reactivity of 1-iodo-2-[¹¹C]methylpropane, a structural isomer of the titular compound. nih.gov

This demonstrates that ¹¹C-labeled branched alkyl iodides are effective precursors for PET tracer synthesis, capable of forming new carbon-sulfur, carbon-oxygen, and carbon-carbon bonds. The isolated radiochemical yield for the final coupled product, [¹¹C]2-methyl-1-propyl phenyl sulfide, was 5 ± 1%, with a molar activity of 346 ± 113 GBq/µmol at the end of synthesis. nih.gov A similar utility would be expected for ¹¹C-labeled 2-Fluoro-1-iodo-2-methylpropane, allowing for the introduction of a fluorinated, branched alkyl group into a wide range of potential PET tracers.

Reaction Mechanisms and Fundamental Reactivity of 2 Fluoro 1 Iodo 2 Methylpropane

Unimolecular (Sₙ1) and Bimolecular (Sₙ2) Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 2-fluoro-1-iodo-2-methylpropane are primarily governed by its tertiary structure and the significant difference in the leaving group abilities of iodide and fluoride (B91410).

The carbon atom bonded to both the fluorine and the iodomethyl group is a tertiary carbon. When the C-I bond breaks, it leads to the formation of a tertiary carbocation. The stability of carbocations increases with the number of alkyl groups attached to the positively charged carbon. pressbooks.publibretexts.org This is due to two main electronic effects:

Inductive Effect : Alkyl groups are electron-donating. They push electron density toward the positively charged carbon, helping to disperse the positive charge and stabilize the carbocation. libretexts.orgquora.comjove.com In the case of the 2-fluoro-2-methylpropyl carbocation, three carbon groups are attached to the central carbon, providing significant stabilization.

Hyperconjugation : This involves the overlap of filled C-H σ-bonds on adjacent alkyl groups with the empty p-orbital of the carbocation. This delocalization of electrons further stabilizes the carbocation. pressbooks.publibretexts.orgjove.com

Because of the high stability of the tertiary carbocation intermediate, 2-fluoro-1-iodo-2-methylpropane is expected to readily undergo reactions via an Sₙ1 mechanism. byjus.commytutor.co.uk The Sₙ1 pathway is a two-step process where the rate-determining step is the formation of this stable carbocation. byjus.comyoutube.com

Table 1: Relative Stability of Carbocations

| Carbocation Type | Structure | Relative Stability |

|---|---|---|

| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable |

| Secondary (2°) | (CH₃)₂CH⁺ | More Stable |

| Primary (1°) | CH₃CH₂⁺ | Less Stable |

| Methyl | CH₃⁺ | Least Stable |

This table illustrates the general trend in carbocation stability, which is crucial for predicting Sₙ1 reactivity. pressbooks.publibretexts.orgmasterorganicchemistry.com

While the tertiary structure strongly favors the Sₙ1 pathway, the bimolecular Sₙ2 mechanism is theoretically possible but highly disfavored. savemyexams.com

Sₙ1 Pathway : This pathway is favored under conditions with weak nucleophiles and polar protic solvents (like water or alcohols), which can stabilize the carbocation intermediate. byjus.com The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. youtube.comyoutube.com

Sₙ2 Pathway : This mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com However, in 2-fluoro-1-iodo-2-methylpropane, the three bulky groups around the central carbon create significant steric hindrance, physically blocking the backside attack required for an Sₙ2 reaction. mytutor.co.uk Therefore, Sₙ2 reactions are highly unlikely at the tertiary center.

The competition between these pathways is almost exclusively resolved in favor of Sₙ1 for tertiary substrates like 2-fluoro-1-iodo-2-methylpropane. mytutor.co.uk

A critical aspect of the reactivity of 2-fluoro-1-iodo-2-methylpropane is the disparity between the two potential leaving groups: fluoride (F⁻) and iodide (I⁻). The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. smartstartinstitute.comyoutube.com

Iodide (I⁻) : Iodide is the conjugate base of a strong acid, hydroiodic acid (HI). It is a large, highly polarizable ion that can effectively stabilize a negative charge. youtube.com This makes it an excellent leaving group. smartstartinstitute.comquora.com

Fluoride (F⁻) : Fluoride is the conjugate base of a weak acid, hydrofluoric acid (HF). It is a small, highly electronegative, and non-polarizable ion, making it a very poor leaving group. quora.comlibretexts.org The C-F bond is significantly stronger than the C-I bond. smartstartinstitute.com

Consequently, any substitution or elimination reaction involving 2-fluoro-1-iodo-2-methylpropane will exclusively proceed with the cleavage of the C-I bond, as iodide is a vastly superior leaving group.

Table 2: Comparison of Halide Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Ability |

|---|---|---|---|

| I⁻ | HI | ~ -10 | Excellent |

| Br⁻ | HBr | ~ -9 | Good |

| Cl⁻ | HCl | ~ -7 | Moderate |

| F⁻ | HF | ~ 3.2 | Poor |

This table demonstrates that iodide is the best leaving group among the halides due to the weakness of its conjugate base. smartstartinstitute.comyoutube.com

Free Radical Processes and Their Intermediates

Free radical reactions involving 2-fluoro-1-iodo-2-methylpropane are dictated by the relative strengths of its chemical bonds and the stability of the potential radical intermediates. These factors govern the initiation, propagation, and termination steps of radical chain processes.

The reactivity of 2-fluoro-1-iodo-2-methylpropane in radical processes is fundamentally linked to the energy required to break its carbon-halogen bonds homolytically. The bond dissociation energy (BDE) is the standard enthalpy change for this cleavage. wikipedia.org In a molecule with multiple types of bonds, the weakest bond is the most likely to break under radical conditions.

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine and the resulting polarity of the bond. alfa-chemistry.comwikipedia.org Conversely, the carbon-iodine (C-I) bond is significantly weaker. This disparity is the primary determinant of the molecule's behavior in radical reactions.

To illustrate this, we can examine the BDEs of analogous tert-butyl halides. The BDE for the C-I bond in tert-butyl iodide is approximately 207.1 kJ/mol, while the BDE for the C-F bond in tert-butyl fluoride is significantly higher. ucsb.edu The general trend for carbon-halogen bond strengths is C-F > C-Cl > C-Br > C-I. wikipedia.orgresearchgate.net For instance, in simple methyl halides, the C-F bond BDE is around 115 kcal/mol (481 kJ/mol), whereas the C-I bond BDE is about 57.6 kcal/mol (241 kJ/mol). wikipedia.org This substantial difference dictates that under conditions that promote homolytic cleavage, such as heat or light, the C-I bond in 2-fluoro-1-iodo-2-methylpropane will cleave preferentially to form a 2-fluoro-2-methylpropyl radical and an iodine radical.

| Bond | Molecule | BDE (kcal/mol) | BDE (kJ/mol) |

|---|---|---|---|

| C-F | CH₃-F | ~115 | ~481 wikipedia.org |

| C-Cl | CH₃-Cl | 83.7 | 350 wikipedia.org |

| C-Br | CH₃-Br | 72.1 | 302 wikipedia.org |

| C-I | CH₃-I | 57.6 | 241 wikipedia.org |

| C-I | (CH₃)₃C-I | - | ~207 ucsb.edu |

| C-H | (CH₃)₃C-H | ~96.5 | ~404 |

In a radical halogenation reaction, a halogen radical abstracts a hydrogen atom from an alkane to form an alkyl radical and a hydrogen halide. stackexchange.com The regioselectivity of this hydrogen abstraction step is determined by the stability of the resulting alkyl radical. The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl. quora.commasterorganicchemistry.com This is because alkyl groups are electron-donating and stabilize the electron-deficient radical center through hyperconjugation.

For the parent alkane of 2-fluoro-1-iodo-2-methylpropane, which is isobutane (B21531) (2-methylpropane), there are nine primary hydrogens and one tertiary hydrogen. Abstraction of the tertiary hydrogen leads to the formation of a stable tertiary radical. youtube.comyoutube.com Therefore, radical halogenation of isobutane is highly selective for the tertiary position. youtube.com

In the case of 2-fluoro-1-iodo-2-methylpropane, any potential hydrogen abstraction would compete with the much more facile cleavage of the C-I bond. However, if conditions were to favor hydrogen abstraction, the presence of the electronegative fluorine atom on the tertiary carbon would have an influence. Electron-withdrawing groups can destabilize adjacent radical centers. masterorganicchemistry.com Despite this, the inherent stability of a tertiary radical center compared to a primary one is significant. The primary hydrogens are on the methyl groups, and their abstraction would lead to a primary radical. The tertiary carbon has no hydrogens. Therefore, any radical halogenation would exclusively target the primary hydrogens on the methyl groups.

Once the 2-fluoro-2-methylpropyl radical is formed (via C-I bond cleavage), it can undergo several subsequent reactions that terminate the radical chain or propagate it. The primary pathways for radical termination are recombination and disproportionation. wikipedia.org

Recombination: Two alkyl radicals can combine to form a new carbon-carbon bond. In this case, two 2-fluoro-2-methylpropyl radicals could recombine to form 1,4-difluoro-1,4-dimethylbutane.

Disproportionation: This process involves the transfer of a hydrogen atom from one radical to another. wikipedia.org One radical is reduced to an alkane, while the other is oxidized to an alkene. The 2-fluoro-2-methylpropyl radical can abstract a beta-hydrogen from another radical to form 2-fluoro-2-methylpropane, while the other radical eliminates a hydrogen to form 1-fluoro-2-methylpropene. The ratio of disproportionation to combination (kd/kc) is influenced by steric factors; more sterically hindered radicals tend to favor disproportionation. uark.edu

Further Halogenation: The alkyl radical can react with a halogenating agent present in the reaction mixture. For example, if the reaction is initiated in the presence of a halogen like Cl₂, the 2-fluoro-2-methylpropyl radical would react with a chlorine molecule to form 1-chloro-2-fluoro-2-methylpropane (B13615578) and a chlorine radical, thus propagating the chain.

The specific outcome depends on the reaction conditions, including the concentration of radicals and the nature of other species present in the system.

Organometallic Chemistry and Catalytic Transformations

The significant difference in the strengths of the C-I and C-F bonds in 2-fluoro-1-iodo-2-methylpropane is the key to its selective reactivity in organometallic chemistry.

The activation of carbon-halogen bonds by metals or organometallic complexes is a fundamental process in organic synthesis. This activation typically proceeds via oxidative addition or single-electron transfer. The ease of activation correlates inversely with the bond strength. Consequently, the C-I bond is far more susceptible to activation than the exceptionally strong and inert C-F bond. rsc.orgnih.gov

With early transition metals, which are highly oxophilic, C-F bond activation can sometimes be achieved, but it generally requires harsh conditions. core.ac.uk In contrast, the activation of C-I bonds is a common and facile process across a wide range of metals, including magnesium, lithium, zinc, copper, and palladium.

For 2-fluoro-1-iodo-2-methylpropane, organometallic reagents will chemoselectively activate the C-I bond, leaving the C-F bond intact. This allows for the site-specific formation of organometallic intermediates, where the metal is inserted into the C-I bond. This predictable selectivity is a powerful tool for synthetic chemists, enabling the introduction of a nucleophilic carbon center at a specific position while retaining the fluorine substituent for further transformations or to modulate the properties of the final product.

The selective reactivity of the C-I bond allows for the straightforward preparation of Grignard and organolithium reagents from 2-fluoro-1-iodo-2-methylpropane.

Grignard Reagent Formation: The reaction of 2-fluoro-1-iodo-2-methylpropane with magnesium metal in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), will result in the formation of 2-fluoro-2-methylpropylmagnesium iodide. utexas.eduwikipedia.orgchemguide.co.uk The reaction involves the insertion of magnesium into the carbon-iodine bond, a process that occurs on the surface of the metal. masterorganicchemistry.com The much stronger C-F bond remains unreactive under these conditions.

(CH₃)₂CFCH₂I + Mg → (CH₃)₂CFCH₂MgI

Organolithium Reagent Formation: Similarly, treatment with lithium metal (typically as a dispersion) in a hydrocarbon or ether solvent will yield the corresponding organolithium reagent, 2-fluoro-2-methylpropyllithium, through lithium-halogen exchange. masterorganicchemistry.com

(CH₃)₂CFCH₂I + 2Li → (CH₃)₂CFCH₂Li + LiI

Both the resulting Grignard and organolithium reagents are potent nucleophiles and strong bases. wikipedia.orglibretexts.orglibretexts.org The carbon atom bonded to the metal possesses significant carbanionic character, making it highly reactive towards a wide array of electrophiles. These reagents can participate in reactions such as:

Nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to form alcohols. libretexts.orgyoutube.com

Reaction with carbon dioxide to produce carboxylic acids after acidic workup. chemguide.co.uk

Nucleophilic substitution reactions with alkyl halides (though side reactions can be an issue). wikipedia.org

Acting as strong bases to deprotonate acidic compounds like water, alcohols, or terminal alkynes. libretexts.orglibretexts.org

The presence of the fluorine atom in these organometallic reagents can influence their stability and reactivity, but the fundamental chemical behavior is that of a powerful carbon nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. For a substrate such as 2-fluoro-1-iodo-2-methylpropane, the primary carbon-iodine bond is the reactive site for such transformations, offering a pathway to introduce a variety of organic fragments at the C1 position.

While specific research detailing the participation of 2-fluoro-1-iodo-2-methylpropane in Suzuki, Stille, and Negishi reactions is not extensively documented in peer-reviewed literature, its reactivity can be inferred from the well-established principles of these reactions with similar primary alkyl iodides. The presence of the fluorine atom at the C2 position is not expected to interfere with the fundamental catalytic cycle but may influence the electronic properties of the molecule.

The general mechanism for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of 2-fluoro-1-iodo-2-methylpropane to form a palladium(II) intermediate.

Transmetalation: The organic group from the organometallic coupling partner (boron, tin, or zinc) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction joins an organohalide with an organoboron compound, typically a boronic acid or boronate ester. researchgate.net This reaction is renowned for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents. researchgate.net A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.

For 2-fluoro-1-iodo-2-methylpropane, a Suzuki coupling would link the 2-fluoro-2-methylpropyl group to an aryl, vinyl, or other organic moiety. Given the primary nature of the alkyl iodide, appropriate selection of the palladium catalyst and ligands is crucial to ensure efficient reaction and avoid side reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Alkyl Iodide

Note: The following table represents generalized conditions for primary alkyl iodides and is not based on specific experimental data for 2-fluoro-1-iodo-2-methylpropane.

| Parameter | Condition | Purpose |

| Alkyl Halide | 2-Fluoro-1-iodo-2-methylpropane | Electrophilic partner |

| Boronic Acid | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF | Solubilizes reactants |

| Temperature | 80-110 °C | Provides energy for reaction |

Stille Coupling

The Stille reaction couples an organohalide with an organotin reagent (organostannane). wikipedia.org A key advantage of the Stille reaction is the stability and inertness of organostannanes to many reaction conditions, allowing for a broad scope of compatible functional groups. libretexts.org However, a significant drawback is the high toxicity of the tin compounds. libretexts.org This reaction typically does not require a base for activation.

The coupling of 2-fluoro-1-iodo-2-methylpropane with an organostannane would proceed via the standard catalytic cycle to form a new C-C bond. The choice of palladium source and ligands can be tailored to optimize the reaction rate and yield.

Table 2: Representative Conditions for Stille Coupling of an Alkyl Iodide

Note: The following table represents generalized conditions for primary alkyl iodides and is not based on specific experimental data for 2-fluoro-1-iodo-2-methylpropane.

| Parameter | Condition | Purpose |

| Alkyl Halide | 2-Fluoro-1-iodo-2-methylpropane | Electrophilic partner |

| Organostannane | Aryl-Sn(Bu)₃ or Vinyl-Sn(Bu)₃ | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Facilitates the catalytic cycle |

| Ligand (optional) | PPh₃, AsPh₃ | Stabilizes catalyst, enhances reactivity |

| Solvent | Toluene, THF, or DMF | Solubilizes reactants |

| Temperature | 80-120 °C | Provides energy for reaction |

Negishi Coupling

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. organic-chemistry.org Organozinc compounds are among the most reactive organometallic reagents used in cross-coupling, which often allows for reactions to proceed under milder conditions and with higher stereospecificity compared to other methods. organic-chemistry.org A significant advantage is the ability to couple sp³-hybridized carbons effectively. nih.gov However, organozinc reagents are highly sensitive to air and moisture, requiring careful handling under inert atmospheres.

A Negishi coupling with 2-fluoro-1-iodo-2-methylpropane would be a powerful method for forming alkyl-aryl or alkyl-alkyl bonds. The high reactivity of the organozinc partner often translates to high yields and fast reaction times.

Table 3: Representative Conditions for Negishi Coupling of an Alkyl Iodide

Note: The following table represents generalized conditions for primary alkyl iodides and is not based on specific experimental data for 2-fluoro-1-iodo-2-methylpropane.

| Parameter | Condition | Purpose |

| Alkyl Halide | 2-Fluoro-1-iodo-2-methylpropane | Electrophilic partner |

| Organozinc Reagent | Aryl-ZnCl or Alkyl-ZnCl | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd(dba)₂/ligand | Facilitates the catalytic cycle |

| Ligand (optional) | SPhos, XPhos, P(2-furyl)₃ | Enhances catalyst activity and stability |

| Solvent | THF, Dioxane, or NMP | Solubilizes reactants |

| Temperature | 25-80 °C | Provides energy for reaction |

Computational and Theoretical Investigations of 2 Fluoro 1 Iodo 2 Methylpropane

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the most stable arrangement of atoms in space, the distribution of electrons, and the energies associated with different molecular states.

The three-dimensional structure of 2-Fluoro-1-iodo-2-methylpropane is key to its physical and chemical properties. Density Functional Theory (DFT) is a widely used computational method for geometry optimization, which involves finding the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For a flexible molecule like 2-Fluoro-1-iodo-2-methylpropane, rotation around the carbon-carbon single bonds can lead to different spatial arrangements known as conformers.

A conformational analysis using DFT, for instance with the B3LYP functional and a suitable basis set like 6-31G(d), would reveal the relative energies of these conformers. The most stable conformer would be the one with the lowest energy, and its optimized geometric parameters (bond lengths, bond angles, and dihedral angles) can be precisely calculated.

Interactive Table: Hypothetical Optimized Geometry of 2-Fluoro-1-iodo-2-methylpropane

This table presents hypothetical data for the most stable conformer of 2-Fluoro-1-iodo-2-methylpropane, as would be predicted by DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length (Å) | C1 | I | 2.18 | |

| Bond Length (Å) | C1 | C2 | 1.55 | |

| Bond Length (Å) | C2 | F | 1.40 | |

| Bond Length (Å) | C2 | C3 (CH3) | 1.54 | |

| Bond Length (Å) | C2 | C4 (CH3) | 1.54 | |

| Bond Angle (°) | I | C1 | C2 | 112.0 |

| Bond Angle (°) | C1 | C2 | F | 108.5 |

| Bond Angle (°) | C1 | C2 | C3 | 110.0 |

| Dihedral Angle (°) | I | C1 | C2 | F |

Understanding the electronic structure of 2-Fluoro-1-iodo-2-methylpropane is crucial for predicting its reactivity. The high electronegativity of the fluorine atom and the large, polarizable nature of the iodine atom create significant bond polarization. A Mulliken population analysis, derived from quantum chemical calculations, can quantify the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Interactive Table: Hypothetical Mulliken Charges on Atoms of 2-Fluoro-1-iodo-2-methylpropane

This table illustrates the expected partial charges on the key atoms, highlighting the effects of the halogen substituents.

| Atom | Mulliken Charge (a.u.) |

| I | -0.15 |

| C1 (CH2I) | +0.05 |

| C2 | +0.35 |

| F | -0.40 |

| C3 (CH3) | -0.10 |

| C4 (CH3) | -0.10 |

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral peaks. arxiv.org By calculating the second derivatives of the energy with respect to the atomic positions, a vibrational spectrum can be simulated. arxiv.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data and for confirming the structure of a synthesized compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion.

Interactive Table: Hypothetical Calculated Vibrational Frequencies for 2-Fluoro-1-iodo-2-methylpropane

This table shows representative calculated vibrational frequencies and their assignments, which could be used to identify the compound via infrared spectroscopy.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 2980 | C-H stretch (methyl groups) |

| 1150 | C-F stretch |

| 1050 | C-C stretch |

| 680 | C-I stretch |

| 450 | C-C-I bend |

Theoretical Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamic processes of chemical reactions. researchgate.net This involves mapping the potential energy surface of a reaction to identify the most likely pathway from reactants to products.

For a given reaction, such as a nucleophilic substitution at the carbon bearing the iodine atom, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for understanding the reaction's feasibility and mechanism. The reaction pathway, also known as the intrinsic reaction coordinate (IRC), can be mapped out to connect the reactants, transition state, and products, providing a detailed picture of the atomic motions during the reaction.

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. By calculating the activation energy, computational chemists can predict how fast a reaction will proceed under given conditions. Further analysis using transition state theory can provide other kinetic parameters, such as the pre-exponential factor, allowing for a more complete understanding of the reaction kinetics. For 2-Fluoro-1-iodo-2-methylpropane, this could be used to compare the rates of different potential reactions, such as substitution versus elimination.

Analysis of Radical and Carbocation Intermediate Stabilities

The reactivity of 2-fluoro-1-iodo-2-methylpropane in many chemical reactions is dictated by the stability of the radical and carbocation intermediates it can form. Computational methods, particularly density functional theory (DFT) and other ab initio approaches, are employed to calculate the energies of these transient species. By comparing the energy of the parent molecule to the energies of the potential intermediates, their relative stabilities can be determined.

Key Reactive Intermediates: The primary intermediates for 2-fluoro-1-iodo-2-methylpropane involve the cleavage of its weakest bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-fluorine (C-F), carbon-carbon (C-C), and carbon-hydrogen (C-H) bonds. Therefore, the most significant intermediates are expected to arise from the homolytic (radical formation) or heterolytic (carbocation formation) cleavage of the C-I bond.

2-Fluoro-2-methyl-1-propyl radical: Formed by the homolytic cleavage of the C-I bond.

2-Fluoro-2-methyl-1-propyl carbocation: Formed by the heterolytic cleavage of the C-I bond, where iodine departs with the bonding electrons.

Tertiary carbocation (1-iodo-2-methylpropan-2-yl cation): Formed via heterolytic cleavage of the C-F bond. This is generally less favorable than C-I cleavage due to the high strength of the C-F bond.

Computational Findings on Stability: Theoretical calculations would focus on determining the bond dissociation energies (BDE) for radical formation and the energies of heterolytic cleavage for carbocation formation.

Radical Stability: The primary radical formed by C-I bond cleavage, (CH₃)₂C(F)CH₂•, is stabilized to some extent by hyperconjugation from the adjacent methyl groups. However, its primary nature makes it less stable than secondary or tertiary radicals. pressbooks.pubyoutube.com The stability of alkyl radicals generally follows the order: tertiary > secondary > primary > methyl. pressbooks.pub Computational models would quantify this stability by calculating the energy required for its formation.

Carbocation Stability: The primary carbocation, (CH₃)₂C(F)CH₂⁺, is inherently unstable. It is well-established that carbocation stability follows the trend tertiary > secondary > primary. A 1,2-hydride or 1,2-methyl shift would be computationally predicted to occur spontaneously to form a more stable tertiary carbocation. The most stable carbocation accessible from this molecule would be the tertiary (CH₃)₂C⁺CH₂I, formed after rearrangement. The strong electron-withdrawing inductive effect of the fluorine atom would further destabilize the initial primary carbocation. acs.orgacs.org

The table below outlines the key bond cleavages and the expected relative stability of the resulting intermediates, which would be quantified through computational energy calculations.

| Bond Cleavage | Intermediate Formed | Type | Expected Relative Stability | Influencing Factors |

| Homolytic | ||||

| C¹-I | 2-Fluoro-2-methyl-1-propyl radical | Primary Radical | Low | Weaker C-I bond; primary radical is less stable. |

| C²-F | 1-Iodomethyl-1-methylethyl radical | Tertiary Radical | High | Stronger C-F bond; tertiary radical is more stable. |

| Heterolytic | ||||

| C¹-I | 2-Fluoro-2-methyl-1-propyl cation | Primary Carbocation | Very Low | Weak C-I bond but primary carbocation is highly unstable; destabilized by inductive effect of fluorine. Prone to rearrangement. |

| C²-F | 1-Iodo-2-methylpropan-2-yl cation | Tertiary Carbocation | High | Very strong C-F bond makes formation difficult, but the resulting tertiary carbocation is stabilized by hyperconjugation. |

Spectroscopic Property Prediction and Correlation

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. Methods such as DFT and time-dependent DFT (TD-DFT) can generate theoretical spectra that are often in excellent agreement with experimental results, aiding in structural elucidation and the assignment of spectral features. cecam.orgmdpi.comnih.gov

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, most commonly using the Gauge-Including Atomic Orbital (GIAO) method with a DFT functional, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-fluoro-1-iodo-2-methylpropane. biophysics.orgworktribe.commdpi.com

The structure of 2-fluoro-1-iodo-2-methylpropane lacks symmetry, meaning each carbon and each proton environment is chemically unique. Therefore, the following are expected:

¹H NMR: 3 distinct signals.

¹³C NMR: 4 distinct signals.

¹⁹F NMR: 1 distinct signal.

Predicted NMR Parameters: The chemical shifts (δ) and spin-spin coupling constants (J) would be calculated and correlated with the electronic environment of each nucleus.

Chemical Shifts: The electronegative fluorine and iodine atoms exert a strong deshielding effect on adjacent nuclei. numberanalytics.com The CH₂ group bonded to the highly polarizable iodine atom is expected to have a significant downfield chemical shift in both the ¹H and ¹³C spectra. The quaternary carbon directly attached to fluorine will also be strongly deshielded in the ¹³C spectrum.

Coupling Constants: Significant spin-spin coupling is expected between the fluorine nucleus and the carbon and hydrogen nuclei. Large one-bond (¹JCF) and two-bond (²JCF) couplings are characteristic of organofluorine compounds. The protons of the two methyl groups will be diastereotopic and thus chemically non-equivalent, and they would exhibit geminal (²JHH) coupling as well as coupling to the protons of the CH₂ group and the ¹⁹F nucleus.

The following table summarizes the types of NMR data that would be generated computationally.

| Nucleus | Predicted Signal | Expected Chemical Shift (Qualitative) | Expected Splitting Pattern (Key Couplings) |

| ¹H NMR | |||

| -CH ₃ (x2) | 2 signals | Standard alkyl region, shifted downfield due to proximity of F and I atoms. | Doublet of doublets or more complex multiplet due to coupling with ¹⁹F and adjacent CH₂ protons. |

| -CH ₂I | 1 signal | Significantly downfield due to deshielding by iodine. | Triplet or more complex multiplet due to coupling with the two methyl groups' protons. |

| ¹³C NMR | |||

| -C H₃ (x2) | 2 signals | Standard alkyl region, influenced by electronegative substituents. | Split into doublets by coupling to ¹⁹F (²JCF and ³JCF). |

| -C H₂I | 1 signal | Downfield shift, but upfield relative to C-F due to heavy atom effect of iodine. | Split into a doublet by two-bond coupling to ¹⁹F (²JCF). |

| >C (F)- | 1 signal | Significantly downfield due to deshielding by fluorine. | Split into a large doublet by one-bond coupling to ¹⁹F (¹JCF). |

| ¹⁹F NMR | |||

| >C(F )- | 1 signal | Chemical shift is highly dependent on the computational reference and method. | Complex multiplet due to coupling with protons on the methyl groups (³JHF) and the CH₂ group (²JHF). |

Theoretical Infrared and Raman Spectra Generation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective at predicting the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. mdpi.comnih.govresearchgate.netresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a full set of normal vibrational modes can be obtained.

For 2-fluoro-1-iodo-2-methylpropane, the theoretical spectra would be characterized by vibrations associated with its specific functional groups.

Predicted Vibrational Modes:

C-H Stretching: Vibrations from the methyl and methylene (B1212753) groups, typically appearing in the 2850-3000 cm⁻¹ region.

C-H Bending/Deformation: Scissoring, rocking, and wagging motions of the CH₂ and CH₃ groups, found in the fingerprint region (approx. 1350-1470 cm⁻¹).

C-F Stretching: A strong absorption in the IR spectrum, typically located in the 1000-1400 cm⁻¹ range, which is characteristic of the C-F bond.

C-I Stretching: A vibration at a much lower frequency due to the heavy mass of the iodine atom, expected in the 500-600 cm⁻¹ region.

C-C Skeletal Vibrations: Stretching and bending of the carbon backbone, which contribute to the complex pattern in the fingerprint region.

A table of expected vibrational frequencies based on computational analysis is presented below.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C-H Bend | -CH₃, -CH₂- | 1350 - 1470 | Medium | Medium |

| C-F Stretch | >C-F | 1000 - 1400 | Strong | Weak |

| C-I Stretch | -CH₂-I | 500 - 600 | Medium | Strong |

| C-C Stretch | C-C | 800 - 1200 | Weak-Medium | Medium |

Advanced Spectroscopic Characterization and Elucidation of Reaction Pathways

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of 2-Fluoro-1-iodo-2-methylpropane in solution. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a complete map of the molecular framework can be assembled.

The ¹H NMR spectrum of 2-Fluoro-1-iodo-2-methylpropane is anticipated to show two distinct signals corresponding to the two non-equivalent proton environments in the molecule.

The six protons of the two methyl (-CH₃) groups are chemically equivalent due to the free rotation around the C-C single bonds. These protons would appear as a single resonance. This signal is expected to be split into a doublet by the single fluorine atom on the adjacent quaternary carbon, a phenomenon known as three-bond H-F coupling (³JHF).

The two protons of the iodomethyl (-CH₂I) group are also equivalent to each other. Their signal would be significantly shifted downfield due to the deshielding effect of the adjacent electronegative iodine atom. Furthermore, this signal would be split into a triplet by coupling to the fluorine atom across two bonds (a geminal-like, ²JHF coupling). The integration of these signals would yield a 6:2 ratio, corresponding to the methyl and methylene (B1212753) protons, respectively. docbrown.infodocbrown.info

Predicted ¹H NMR Data for 2-Fluoro-1-iodo-2-methylpropane

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| -C(CH₃)₂F | ~1.4 - 1.6 | Doublet | ³JHF ≈ 20 Hz |

| -CH₂I | ~3.3 - 3.5 | Triplet | ²JHF ≈ 45-50 Hz |

The proton-decoupled ¹³C NMR spectrum of 2-Fluoro-1-iodo-2-methylpropane is expected to display three distinct signals, corresponding to the three unique carbon environments.

-CH₂I Carbon (C1): This carbon is directly bonded to the highly electronegative iodine atom. Due to the "heavy atom effect" of iodine, this signal is shifted significantly upfield to a predicted range of δ 10-20 ppm. docbrown.info

Quaternary Carbon (C2): This carbon is bonded to two methyl groups, the iodomethyl group, and a fluorine atom. The direct attachment to the highly electronegative fluorine atom causes a strong deshielding effect, shifting this signal significantly downfield. This signal will also exhibit a large one-bond coupling to fluorine (¹JCF), appearing as a doublet. A predicted chemical shift would be in the range of δ 90-100 ppm.

Methyl Carbons (C3, C4): The two methyl groups are equivalent and will produce a single signal. This signal will be split into a doublet due to two-bond coupling with the fluorine atom (²JCF). researchgate.net

The analysis confirms the presence of a branched carbon framework and demonstrates the significant, and opposing, shielding and deshielding effects of the iodine and fluorine substituents. docbrown.info

Predicted ¹³C NMR Data for 2-Fluoro-1-iodo-2-methylpropane

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (Hz) |

| -C H₂I | 10 - 20 | Triplet | ²JCF ≈ 4-6 Hz |

| -C (CH₃)₂F | 90 - 100 | Doublet | ¹JCF ≈ 170-190 Hz |

| -C(C H₃)₂F | 25 - 30 | Doublet | ²JCF ≈ 20-25 Hz |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. wikipedia.org Since there is only one fluorine atom in 2-Fluoro-1-iodo-2-methylpropane, the spectrum will show a single resonance. huji.ac.il The chemical shift of this signal is characteristic of a fluorine atom attached to a tertiary alkyl carbon. alfa-chemistry.comucsb.edu

The multiplicity of the ¹⁹F signal provides crucial connectivity information. It will be split by the adjacent protons. The two protons on the iodomethyl group (-CH₂I) will split the signal into a triplet (²JFH), and the six protons of the two methyl groups will further split each peak of the triplet into a septet (³JFH). This would result in a complex "triplet of septets" multiplet.

Predicted ¹⁹F NMR Data for 2-Fluoro-1-iodo-2-methylpropane

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| -F | -140 to -160 | Triplet of septets | ²JFH ≈ 45-50 Hz, ³JFH ≈ 20 Hz |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In 2-Fluoro-1-iodo-2-methylpropane, there are no protons on adjacent carbons (vicinal protons). Therefore, no cross-peaks are expected in the COSY spectrum, which in itself is a useful piece of structural information.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). For this molecule, the HSQC spectrum would show a cross-peak connecting the methylene proton signal (~3.3-3.5 ppm) to the C1 carbon signal (~10-20 ppm). It would also show a cross-peak linking the methyl proton signal (~1.4-1.6 ppm) to the C3/C4 carbon signal (~25-30 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for establishing the carbon backbone by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

A cross-peak between the methyl protons (-CH₃) and the quaternary carbon (C2).

A cross-peak between the methyl protons (-CH₃) and the iodomethyl carbon (C1).

A cross-peak between the methylene protons (-CH₂I) and the quaternary carbon (C2).

A cross-peak between the methylene protons (-CH₂I) and the methyl carbons (C3/C4).

These combined 2D NMR data would provide definitive proof of the connectivity of the 2-fluoro-1-iodo-2-methylpropane structure.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound. It also offers structural clues through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of 2-Fluoro-1-iodo-2-methylpropane is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 202, corresponding to the molecular weight of the compound. However, due to the relatively weak C-I bond, this peak may be of low intensity. docbrown.info

The fragmentation will likely be dominated by the loss of the iodine atom, which is a good leaving group.

Loss of Iodine: The most prominent fragmentation pathway is the cleavage of the C-I bond, resulting in the loss of an iodine radical (I•, mass 127). This would generate a highly stable tertiary carbocation fragment, [C₄H₈F]⁺, at m/z 75. This is expected to be a major peak, if not the base peak.

Loss of Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃, mass 15) from the molecular ion would lead to a fragment at m/z 187.

tert-Butyl Cation: Another significant peak could appear at m/z 57, corresponding to the tert-butyl cation, [C₄H₉]⁺, formed through rearrangement and loss of both I and F. docbrown.info

Predicted Major Fragments in the Mass Spectrum of 2-Fluoro-1-iodo-2-methylpropane

| m/z | Identity of Fragment |

| 202 | [C₄H₈FI]⁺ (Molecular Ion) |

| 187 | [C₃H₅FI]⁺ |

| 127 | [I]⁺ |

| 75 | [C₄H₈F]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of a unique elemental formula for a given mass.

For 2-Fluoro-1-iodo-2-methylpropane, the calculated exact mass (monoisotopic mass) is 201.96548 Da. nih.gov Experimental measurement of the molecular ion using HRMS and finding a value that matches this theoretical mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, C₄H₈FI, distinguishing it from any other combination of atoms that might have the same nominal mass. uni-saarland.de

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the fundamental vibrational modes of a molecule. These spectra provide detailed information about the functional groups present and the molecular structure.

The IR spectrum of 2-fluoro-1-iodo-2-methylpropane is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The most diagnostic bands are those associated with the carbon-halogen bonds.

C-F Stretch: The carbon-fluorine stretching vibration typically appears in the region of 1400-1000 cm⁻¹. wpmucdn.com For a tertiary alkyl fluoride (B91410), this band is expected to be strong and found in the lower end of this range, approximately 1150-1000 cm⁻¹. youtube.com

C-I Stretch: The carbon-iodine bond is much weaker and involves a heavier atom, so its stretching frequency occurs at a much lower wavenumber. The characteristic C-I stretching absorption is found in the far-infrared region, typically between 600 and 500 cm⁻¹. docbrown.info

Other notable absorptions include the C-H stretching vibrations for the methyl and methylene groups, which appear in the 3000-2850 cm⁻¹ region, and C-H bending vibrations between 1470-1365 cm⁻¹. docbrown.infodocbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions (including C-C skeletal vibrations and C-H bending modes) that are unique to the molecule. docbrown.info

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C-H Bend | 1470 - 1365 | Medium |

| C-F Stretch | 1150 - 1000 | Strong |

| C-I Stretch | 600 - 500 | Medium-Weak |

2-Fluoro-1-iodo-2-methylpropane can exist in different spatial arrangements, known as conformations or rotamers, due to rotation around the C1-C2 single bond. chemistrysteps.com These conformers, such as the gauche and anti forms (referring to the relative positions of the F and I atoms), have distinct potential energies and populations at a given temperature. masterorganicchemistry.com

Vibrational spectroscopy is a key tool for studying this conformational isomerism. acs.orgrsc.org Each stable conformer has a unique set of vibrational frequencies. While many frequencies may be similar between conformers, subtle but measurable differences arise, particularly in the low-frequency skeletal bending and torsional modes, as well as the C-F and C-I stretching modes. acs.org

By analyzing the IR and Raman spectra, often at various temperatures, the presence of multiple conformers can be detected. For instance, as the temperature is lowered, the equilibrium will shift to favor the most stable conformer, leading to a simplification of the spectrum as the absorption bands of less stable rotamers decrease in intensity. Comparing the experimental spectra with theoretical spectra predicted by computational methods (like Density Functional Theory, DFT) for different possible conformers allows for the assignment of the observed bands and the determination of the most stable molecular geometry in the gas, liquid, or solid phase. rsc.org

Applications of 2 Fluoro 1 Iodo 2 Methylpropane in Advanced Organic Synthesis

Building Block for the Construction of Complex Organic Molecules

The primary theoretical application of 2-Fluoro-1-iodo-2-methylpropane is as a building block for introducing the 2-fluoro-2-methylpropyl moiety. This branched, fluorinated group is of interest in medicinal chemistry due to its potential to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Introduction of Branched Fluoroalkyl and Iodoalkyl Moieties

The presence of both a fluorine and an iodine atom on a compact, sterically hindered scaffold makes 2-Fluoro-1-iodo-2-methylpropane a potentially valuable reagent. The carbon-iodine bond, being weaker than a carbon-bromine or carbon-chlorine bond, allows for facile reaction with a range of nucleophiles or for participation in cross-coupling reactions. This would allow for the direct incorporation of the entire C(CH₃)₂FCH₂- fragment.

An example of a complex molecule containing this moiety is the potent oral selective estrogen receptor downregulator and antagonist, AZD9496. nih.govmedkoo.com The presence of the 2-fluoro-2-methylpropyl group in this clinical candidate highlights the pharmaceutical relevance of this structural motif. nih.govmedkoo.com However, the specific synthetic precursors used to introduce this group in the development of AZD9496 are not detailed in the primary scientific literature, and there is no explicit mention of using 2-Fluoro-1-iodo-2-methylpropane.

Sequential Functionalization at Fluoro- and Iodo-Substituted Carbons

The differential reactivity of the C-I and C-F bonds could, in principle, allow for sequential functionalization. The C-I bond can be selectively targeted under conditions that leave the more robust C-F bond intact. For instance, the iodine could be displaced by a nucleophile or used in a metal-catalyzed cross-coupling reaction. The resulting intermediate, now containing the 2-fluoro-2-methylpropyl group, could then be subjected to further transformations. This stepwise approach would offer a degree of modularity in the synthesis of complex architectures. Despite this theoretical potential, no specific examples of such a strategy with 2-Fluoro-1-iodo-2-methylpropane have been reported.

Precursor in Stereoselective and Asymmetric Synthesis

The application of 2-Fluoro-1-iodo-2-methylpropane in stereoselective synthesis is contingent on its incorporation into or reaction with chiral molecules in a controlled manner.

Role in Chiral Molecule Synthesis (if incorporated into a chiral scaffold)

If 2-Fluoro-1-iodo-2-methylpropane were to be attached to a chiral scaffold, the resulting diastereomers could potentially be separated. Subsequent manipulations of the molecule would then proceed from a stereochemically defined intermediate. The bulky nature of the 2-fluoro-2-methylpropyl group could influence the stereochemical outcome of reactions at nearby centers. Again, the absence of published research in this area means that this remains a hypothetical application.

Development of New Asymmetric Reactions Utilizing its Reactivity Profile

The development of new asymmetric reactions specifically utilizing 2-Fluoro-1-iodo-2-methylpropane has not been documented. Such research would likely focus on enantioselective methods to form a new stereocenter upon reaction of the iodo-functionalized carbon, for example, through transition-metal catalyzed cross-coupling reactions employing chiral ligands. The steric hindrance of the neopentyl-like structure would present a significant challenge and a potential source of selectivity in such transformations.

Development of Novel Synthetic Methodologies and Reagents

Currently, there are no novel synthetic methodologies or reagents that have been explicitly developed based on 2-Fluoro-1-iodo-2-methylpropane according to available literature. The development of such methods would likely capitalize on its unique combination of steric bulk and dual halogen functionality.

Exploration of its Reactivity in New Catalytic Cycles

The exploration of 2-fluoro-1-iodo-2-methylpropane within new catalytic cycles remains a largely uncharted area of chemical research. The presence of a primary alkyl iodide suggests its potential as a precursor for the generation of a 2-fluoro-2-methylpropyl radical under photoredox or other radical initiation conditions. This reactive intermediate could, in principle, participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Hypothetically, catalytic cycles where this compound could be explored include:

Photoredox-mediated Giese Additions: The 2-fluoro-2-methylpropyl radical, generated via single-electron reduction of the C-I bond by an excited photocatalyst, could add to electron-deficient alkenes.

Dual Catalysis Systems: A combination of photoredox and transition metal catalysis could potentially enable cross-coupling reactions where the fluorinated radical intermediate is trapped by a metal catalyst to form new bonds.

Despite these theoretical possibilities, there is a lack of published research that has successfully integrated 2-fluoro-1-iodo-2-methylpropane into such novel catalytic cycles and reported on the resulting reactivity, scope, and yields.

Q & A

Basic: What are the standard synthetic routes for 2-Fluoro-1-iodo-2-methylpropane, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves halogen-exchange reactions or nucleophilic substitution. For example, replacing a leaving group (e.g., chlorine or bromine) in a precursor like 2-chloro-2-methylpropane with iodide under SN2 conditions. Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of iodide ions .

- Temperature : Elevated temperatures (50–80°C) accelerate substitution but may promote side reactions like elimination.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve iodide availability in biphasic systems.

Validation : Ensure purity via GC-MS or NMR and confirm structural integrity using and NMR. Detailed experimental protocols should follow journal guidelines for reproducibility .

Basic: What characterization techniques are critical for confirming the identity of 2-Fluoro-1-iodo-2-methylpropane?

Methodological Answer:

- NMR Spectroscopy :

- NMR: A singlet near -150 ppm confirms the fluorine environment in the 2-position.

- NMR: Methyl protons adjacent to fluorine appear as a doublet due to coupling (~15 Hz).

- Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion ([M]) and isotopic pattern (iodine’s peak).

- Elemental Analysis : Quantify fluorine and iodine content to confirm stoichiometry.

Note : For novel compounds, include X-ray crystallography or IR data to resolve ambiguities .

Advanced: How does the steric environment of 2-Fluoro-1-iodo-2-methylpropane influence its reactivity in cross-coupling reactions?

Methodological Answer:

The bulky 2-methyl group and adjacent fluorine create steric hindrance, reducing accessibility for metal catalysts (e.g., Pd in Suzuki couplings). Strategies to mitigate this include:

- Ligand Design : Use bulky phosphine ligands (e.g., SPhos) to stabilize the transition state.

- Solvent Effects : Low-polarity solvents (e.g., toluene) minimize steric clashes by reducing solvation.

- Kinetic Studies : Monitor reaction progress via NMR to identify intermediates. Computational modeling (DFT) can predict transition-state geometries .

Advanced: How can researchers resolve contradictions in reported stability data for 2-Fluoro-1-iodo-2-methylpropane under varying storage conditions?

Methodological Answer:

- Controlled Stability Studies :

- Store samples in amber vials under inert gas (N/Ar) at -20°C, 4°C, and 25°C.

- Analyze degradation products via HPLC or LC-MS at intervals (e.g., 1 week, 1 month).

- Light Sensitivity : UV-Vis spectroscopy quantifies photodecomposition rates under different wavelengths.

- Data Reconciliation : Use Arrhenius plots to model temperature-dependent degradation and identify outliers. Cross-reference with literature using rigorous statistical tools (e.g., ANOVA) .

Basic: What safety protocols are essential when handling 2-Fluoro-1-iodo-2-methylpropane in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations.

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate.

- Waste Disposal : Collect halogenated waste separately in designated containers. Follow institutional guidelines for incineration or chemical treatment .

Advanced: What computational approaches are suitable for predicting the reactivity of 2-Fluoro-1-iodo-2-methylpropane in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states using packages like Gaussian or ORCA.

- Machine Learning : Train models on existing halogenated compound datasets to forecast reaction outcomes. Validate predictions with small-scale experiments .

Basic: How can researchers ensure reproducibility when synthesizing 2-Fluoro-1-iodo-2-methylpropane?

Methodological Answer:

- Detailed Documentation : Record exact reagent grades, solvent batch numbers, and equipment calibration data.

- Parallel Trials : Conduct reactions in triplicate to assess variability.

- Open Data : Share raw NMR/MS files and chromatograms in supplementary materials. Journals like Beilstein Journal of Organic Chemistry mandate this for transparency .

Advanced: What strategies optimize the regioselectivity of 2-Fluoro-1-iodo-2-methylpropane in alkylation reactions?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer iodide displacement.

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side pathways under controlled heating.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe transition-state interactions. Publish negative results to refine mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.